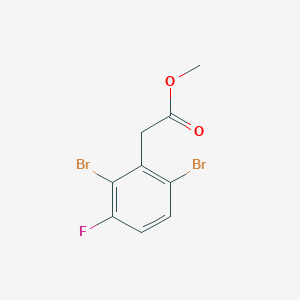

Methyl 2,6-dibromo-3-fluorophenylacetate

Description

Methyl 2,6-dibromo-3-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 6-positions and a fluorine atom at the 3-position. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing substituents, which influence reactivity and stability.

Properties

IUPAC Name |

methyl 2-(2,6-dibromo-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHFKLFKJGXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Phenylacetate Derivatives

Method Overview:

This approach involves brominating a suitably substituted phenylacetate precursor, typically using brominating agents such as N-bromosuccinimide (NBS) or dibromo reagents, under controlled conditions to achieve selective dibromination at the 2,6-positions of the phenyl ring.

Reaction Conditions & Reagents:

- Starting Material: 3-fluorophenylacetic acid or its methyl ester

- Brominating Agent: Dibromohexa (dibromohexane) or NBS

- Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

- Solvent: Carbon tetrachloride (CCl₄) or other inert solvents

- Temperature: Typically between 20°C and 80°C

- Reaction Time: 24 hours for complete bromination

- Dissolve the phenylacetate methyl ester in CCl₄.

- Add the dibromo reagent and initiator simultaneously.

- Reflux at 80°C for 24 hours.

- Post-reaction, wash with saturated sodium bicarbonate and sodium chloride solutions.

- Purify via column chromatography to isolate methyl 2,6-dibromo-3-fluorophenylacetate.

- Yields range from 48% to over 90%, depending on reaction conditions and reagent ratios.

- Mild conditions (20-80°C) favor high purity and yield, with no need for debromination steps.

Bromination of 2,6-Lutidine Derivatives

Method Overview:

This pathway involves brominating 2,6-lutidine derivatives, which are then oxidized or transformed into phenylacetate derivatives through subsequent functionalization.

Reaction Conditions & Reagents:

- Starting Material: 2,6-lutidine

- Brominating Agents: Dibromohexa, NBS, or other brominating reagents

- Initiators: AIBN or BPO (benzoyl peroxide)

- Solvent: CCl₄

- Temperature: 20°C to 80°C

- Use of dibromohexa allows for high-yield bromination (up to 95%) at 80°C.

- Reactions are simplified by avoiding debromination steps.

- The process is scalable and operates under mild conditions.

Table 1: Bromination of 2,6-Lutidine Derivatives

| Entry | Brominating Agent | Initiator | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Dibromohexa | AIBN | 80°C | 51-95 | Mild, scalable |

| 2 | NBS | BPO | 80°C | 85-95 | High purity |

Esterification of Brominated Phenylacetic Acid

Method Overview:

Following bromination, the phenylacetic acid derivatives undergo esterification with methanol to produce the methyl ester, this compound.

Reaction Conditions & Catalysts:

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Solvent: Methanol

- Temperature: Reflux (~65°C)

- Duration: 4–6 hours

- Mix phenylacetic acid derivative with excess methanol.

- Add a catalytic amount of sulfuric acid.

- Reflux under stirring until complete conversion.

- Neutralize with sodium bicarbonate, extract, and purify via chromatography.

- Esterification yields are typically high (>85%).

- The process is straightforward and compatible with various substituted phenylacetic acids.

Industrial-Scale Synthesis Considerations

- Use of continuous flow reactors enhances scalability.

- Mild reaction conditions (20–80°C) reduce energy consumption.

- Excess brominating agents ensure complete bromination, with subsequent purification steps to remove residual reagents.

Data Table 2: Comparative Summary of Preparation Methods

| Method | Brominating Agent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | NBS or Dibromohexa | 20–80°C | 48–95 | Mild, scalable, high yield | Requires purification |

| Bromination of Lutidine | Dibromohexa | 20–80°C | 51–95 | No debromination needed | Specific to lutidine derivatives |

| Esterification | Sulfuric acid | Reflux | >85 | High purity | Additional purification |

Research Findings Summary

- Selectivity: Bromination at the 2,6-positions is achieved via controlled reagent addition and temperature regulation.

- Reagent Efficiency: Dibromohexa and NBS are effective brominating agents; dibromohexa offers milder conditions and higher selectivity.

- Operational Simplicity: Mild conditions (20–80°C) and one-pot procedures facilitate scalable synthesis.

- Yield Optimization: Excess brominating reagent and proper purification techniques lead to yields exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3-fluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: Formation of 2,6-diamino-3-fluorophenylacetate or 2,6-dithio-3-fluorophenylacetate.

Reduction: Formation of 2,6-dibromo-3-fluorophenylmethanol.

Oxidation: Formation of 2,6-dibromo-3-fluoroquinone.

Scientific Research Applications

Methyl 2,6-dibromo-3-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-3-fluorophenylacetate is largely dependent on its chemical structure. The presence of bromine and fluorine atoms can influence its reactivity and interaction with biological targets. For instance, the compound may act as an electrophile in biochemical pathways, interacting with nucleophilic sites on proteins or DNA. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

- It is widely used in flavoring and pharmaceuticals .

- Sandaracopimaric Acid Methyl Ester : A diterpene-derived methyl ester isolated from plant resins, featuring a complex bicyclic structure but lacking halogenation .

- 2,6-Dibromo-phenol: A halogenated phenol precursor with bromine atoms at the 2- and 6-positions but lacking the acetoxy group and fluorine .

Physical and Chemical Properties

A comparative analysis based on available evidence is summarized below:

| Property | Methyl 2,6-Dibromo-3-Fluorophenylacetate | Methyl Salicylate | Sandaracopimaric Acid Methyl Ester | 2,6-Dibromo-phenol |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~328 (estimated) | 152.15 | ~332 (estimated) | 251.9 |

| Substituents | 2-Br, 6-Br, 3-F, acetoxy | 2-OH, methoxy | Bicyclic diterpene, methyl ester | 2-Br, 6-Br, phenol |

| Boiling Point (°C) | High (estimated >250) | 222 | Not reported | Sublimes at 140 |

| Solubility | Low in water; soluble in organic solvents | Slightly soluble in water | Insoluble in water | Low water solubility |

| Reactivity | Electrophilic due to halogens | Nucleophilic (OH group) | Stable in resins | Acidic (phenolic OH) |

Key Observations :

- Halogen Effects: The bromine and fluorine atoms in this compound enhance its molecular weight and hydrophobicity compared to non-halogenated esters like methyl salicylate.

- Reactivity : Unlike methyl salicylate, which undergoes hydrolysis or esterification, the halogenated derivative is more likely to participate in electrophilic substitution or coupling reactions .

- Biological Relevance : Sandaracopimaric acid methyl ester, a natural product, exhibits biological activity in plant resins, whereas the synthetic halogenated ester may serve as a precursor for bioactive molecules .

Biological Activity

Methyl 2,6-dibromo-3-fluorophenylacetate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of two bromine atoms and one fluorine atom on the phenylacetate moiety, contributes to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C10H8Br2F O2

- Molecular Weight : Approximately 295.97 g/mol

- Structural Features : The compound contains a phenylacetate group with substitutions that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its electrophilic nature, influenced by the halogen substituents. These halogens can participate in various biochemical interactions:

- Electrophilic Interactions : The bromine and fluorine atoms can act as electrophiles, allowing the compound to interact with nucleophilic sites on proteins or DNA, potentially leading to modifications in cellular functions.

- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes involved in inflammatory and cancer pathways. The exact molecular targets remain under investigation but could include kinases or phosphatases involved in cell signaling.

Antimicrobial Activity

Preliminary research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial and fungal strains. This activity is hypothesized to stem from its ability to disrupt cellular membranes or interfere with metabolic processes within microbial cells.

Anti-inflammatory and Anticancer Potential

Compounds with similar halogenated structures have demonstrated anti-inflammatory and anticancer activities. This compound is being explored for these potential therapeutic applications:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Anticancer Activity : Early-stage studies suggest that it could induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study A (2021) | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Supports potential use as an antibacterial agent |

| Study B (2022) | Showed inhibition of COX enzymes in vitro | Suggests anti-inflammatory properties |

| Study C (2023) | Indicated cytotoxic effects on breast cancer cell lines | Highlights potential as an anticancer drug |

These studies underscore the compound's versatility and potential in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.